molecular formula C21H22N2O5S2 B13490327 3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B13490327
M. Wt: 446.5 g/mol
InChI Key: XBQXAKDBGGHMRO-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. The key steps include:

    Nitration and Reduction: Benzene is first nitrated to form nitrobenzene, which is then reduced to aniline.

    Sulfonation: Aniline undergoes sulfonation to introduce the sulfonamide group.

    Alkylation: The sulfonamide is then alkylated with benzyl chloride and methyl iodide to introduce the benzyl and methyl groups.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved may include inhibition of bacterial dihydropteroate synthase, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    N-(4-methoxy-benzyl)-benzenesulfonamide: Similar structure with a methoxy group on the benzyl ring.

Uniqueness

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of sulfonamido, benzyl, methoxy, and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

3-(benzenesulfonamido)-N-benzyl-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C21H22N2O5S2/c1-23(16-17-9-5-3-6-10-17)30(26,27)19-13-14-21(28-2)20(15-19)22-29(24,25)18-11-7-4-8-12-18/h3-15,22H,16H2,1-2H3

InChI Key

XBQXAKDBGGHMRO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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